3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Description
The compound 3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide features a 1,3,4-thiadiazole core linked to a 3,4,5-trimethoxy-substituted benzamide via a sulfanyl bridge. The sulfanyl group is further connected to a carbamoylmethyl moiety attached to an oxolan-2-ylmethyl (tetrahydrofurfuryl) group. This structure combines multiple pharmacophoric elements:
- Trimethoxy benzamide: Known for enhancing solubility and receptor binding in bioactive molecules .
- 1,3,4-Thiadiazole: A heterocycle with established antifungal, antibacterial, and enzyme-inhibitory properties .
- Oxolane-derived side chain: Likely improves pharmacokinetic properties, such as membrane permeability .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S2/c1-26-13-7-11(8-14(27-2)16(13)28-3)17(25)21-18-22-23-19(31-18)30-10-15(24)20-9-12-5-4-6-29-12/h7-8,12H,4-6,9-10H2,1-3H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALMQVKEVWZMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential therapeutic applications.
The structure of the compound features a thiadiazole ring , which is often associated with various biological activities including anticancer effects. The presence of the 1,3,4-thiadiazole scaffold enhances the compound's ability to interact with biological targets due to its electron-withdrawing properties and ability to form hydrogen bonds.
Key Structural Components:
- Thiadiazole Ring : Known for anticancer and antimicrobial properties.
- Trimethoxy Group : Enhances solubility and bioavailability.
- Oxolan Ring : May influence metabolic stability and pharmacokinetics.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazole have shown potent activity against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Human Cancer Cell Lines :
- A study evaluated various thiadiazole derivatives against multiple human cancer cell lines such as A549 (lung), SK-MEL-2 (skin), and HCT15 (colon). The results indicated that many derivatives exhibited significant growth inhibition with IC50 values ranging from low to moderate concentrations.
- The compound N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide demonstrated the highest potency against SK-MEL-2 with an IC50 of 4.27 µg/mL .
- Structure–Activity Relationship Studies :
Additional Biological Activities
Beyond anticancer properties, compounds containing thiadiazole structures have been reported to exhibit:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 3,4,5-trimethoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide exhibit significant anticancer properties. The thiadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of thiadiazoles can effectively target specific cancer cell lines, enhancing their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Thiadiazole derivatives are recognized for their ability to combat various bacterial and fungal infections. Preliminary studies suggest that this compound could serve as a lead compound in the development of new antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This property makes it a candidate for further investigation in treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
The structural features of this compound suggest potential as a pesticide. Compounds containing thiadiazole rings have been reported to exhibit insecticidal and fungicidal activities. This aspect could be explored for developing environmentally friendly agricultural chemicals .
Material Science
Polymer Development
In material science, the unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced properties. The incorporation of thiadiazole units into polymer matrices can improve thermal stability and mechanical strength. Research into this area could lead to advancements in materials used in coatings and composites .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
3-Chloro-N-{5-[({[(Oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
- Key Differences : Chloro substituent at the benzamide’s meta position vs. trimethoxy groups in the target compound.
- Molecular Weight : 412.9142 (C₁₆H₁₇ClN₄O₃S₂) .
- Implications : The chloro group may enhance electrophilicity and target binding, whereas trimethoxy groups could improve solubility and steric interactions.
LMM5 and LMM11 (1,3,4-Oxadiazoles)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Activity : Both inhibit Candida albicans thioredoxin reductase (Trr1), with MIC values <10 µg/mL .
- Structural Contrast : Replacement of thiadiazole with oxadiazole and differing sulfamoyl substituents. Thiadiazoles generally exhibit stronger sulfur-mediated enzyme interactions than oxadiazoles .
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Hemihydrate
Limitations and Knowledge Gaps
- No direct evidence confirms the target compound’s biological activity.
- Comparative pharmacokinetic data (e.g., logP, metabolic stability) are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
